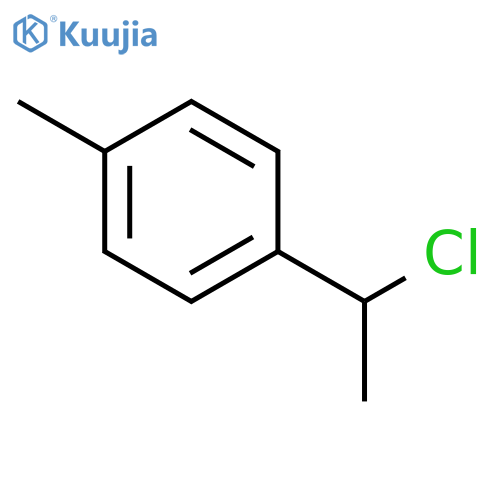

Cas no 2362-36-9 (1-(1-chloroethyl)-4-methylbenzene)

1-(1-chloroethyl)-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(1-chloroethyl)-4-methyl-

- 1-(4-methylphenyl)ethyl chloride

- 1-(1-chloroethyl)-4-methylbenzene

- AKOS005216232

- SCHEMBL897929

- 1-(p-methylphenyl)ethyl chloride

- EN300-1262748

- G28022

- 2362-36-9

- Benzene, 1-(1-chloroethyl)-4-methyl

- J-200128

- 4-(alpha-chloroethyl)toluene

-

- インチ: InChI=1S/C9H11Cl/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3

- InChIKey: WQLQKKZHEUQVBU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C(C)Cl

計算された属性

- せいみつぶんしりょう: 154.05503

- どういたいしつりょう: 154.0549280g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 92.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

1-(1-chloroethyl)-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR028YU3-250mg |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 250mg |

$230.00 | 2025-02-17 | |

| Enamine | EN300-1262748-2500mg |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95.0% | 2500mg |

$754.0 | 2023-10-02 | |

| Aaron | AR028YU3-1g |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 1g |

$555.00 | 2025-02-17 | |

| Enamine | EN300-1262748-1000mg |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95.0% | 1000mg |

$385.0 | 2023-10-02 | |

| 1PlusChem | 1P028YLR-10g |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 10g |

$2107.00 | 2024-05-23 | |

| Aaron | AR028YU3-5g |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 5g |

$1559.00 | 2023-12-15 | |

| Aaron | AR028YU3-50mg |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 50mg |

$120.00 | 2025-02-17 | |

| Aaron | AR028YU3-500mg |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 500mg |

$416.00 | 2025-02-17 | |

| 1PlusChem | 1P028YLR-5g |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 5g |

$1440.00 | 2024-05-23 | |

| Enamine | EN300-1262748-1.0g |

1-(1-chloroethyl)-4-methylbenzene |

2362-36-9 | 95% | 1g |

$0.0 | 2023-06-08 |

1-(1-chloroethyl)-4-methylbenzene 関連文献

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

5. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

1-(1-chloroethyl)-4-methylbenzeneに関する追加情報

Recent Advances in the Study of 1-(1-Chloroethyl)-4-Methylbenzene (CAS: 2362-36-9) in Chemical and Biomedical Research

1-(1-Chloroethyl)-4-methylbenzene (CAS: 2362-36-9) is a chlorinated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its potential applications in pharmaceutical synthesis and material science. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and emerging biomedical applications.

Recent studies have highlighted the role of 1-(1-chloroethyl)-4-methylbenzene as a key intermediate in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of biaryl structures with high selectivity. The compound's unique electronic properties, attributed to the chloroethyl and methyl substituents, facilitate these transformations under mild conditions.

In the biomedical domain, researchers have explored the compound's potential as a precursor for novel therapeutic agents. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 1-(1-chloroethyl)-4-methylbenzene exhibit promising activity against resistant bacterial strains. The chloroethyl moiety appears to enhance membrane permeability, addressing a critical challenge in antibiotic development.

Analytical advancements have also improved our understanding of this compound. A recent application of cryogenic electron microscopy (cryo-EM) has revealed the precise molecular conformation of 1-(1-chloroethyl)-4-methylbenzene in solution, providing insights for rational drug design. These structural studies, combined with computational modeling, are paving the way for targeted modifications to optimize pharmacological properties.

From an industrial perspective, the compound's stability under various conditions makes it attractive for scale-up production. However, environmental considerations remain paramount, as evidenced by ongoing research into greener synthetic routes that minimize hazardous byproducts. The development of catalytic systems that allow for the recovery and reuse of the chloroethylating agent represents a significant step forward in sustainable chemistry.

Looking ahead, the versatility of 1-(1-chloroethyl)-4-methylbenzene continues to inspire multidisciplinary research. Current investigations are exploring its potential in polymer chemistry, where it may serve as a building block for advanced materials with tailored properties. Additionally, its role in the synthesis of chiral compounds is being actively investigated, with implications for asymmetric catalysis and enantioselective drug development.

This brief underscores the compound's growing importance across chemical and biomedical disciplines. As research progresses, 1-(1-chloroethyl)-4-methylbenzene is poised to make substantial contributions to both fundamental science and practical applications, particularly in addressing contemporary challenges in drug discovery and sustainable chemical production.

2362-36-9 (1-(1-chloroethyl)-4-methylbenzene) 関連製品

- 2172228-72-5(2-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 1105236-02-9(N-(3,3-diphenylpropyl)-2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamide)

- 68032-30-4(6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one)

- 730950-00-2(<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster)

- 1361561-67-2(2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)

- 16496-99-4(Leelamine hydrochloride)

- 1021036-48-5(N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide)

- 1443288-74-1(Methyl 3-(difluoromethyl)isonicotinate)

- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)

- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)